

Trilysine: A Versatile Trivalent Building Block for Advanced Molecular Architectures

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of complex molecular design and synthesis, the selection of appropriate building blocks is paramount to achieving desired functionality and structural integrity. **Trilysine**, a tripeptide composed of three L-lysine residues, has emerged as a particularly valuable and versatile scaffold. Its inherent properties, including three primary amine groups available for conjugation, biocompatibility, and biodegradability, make it an ideal candidate for the construction of sophisticated molecules for a range of applications in drug delivery, diagnostics, and biomaterials. This technical guide provides a comprehensive overview of **trilysine**'s role as a building block, detailing its synthesis, characterization, and application in creating complex molecular entities, supported by experimental protocols and quantitative data.

Core Properties of Trilysine

Trilysine's utility stems from its unique trifunctional nature, offering three reactive sites for the attachment of various moieties. This trivalent structure allows for the creation of branched architectures, such as dendrimers, or the multivalent display of targeting ligands, imaging agents, or therapeutic payloads.



Property	Value	Reference
Molecular Formula	C18H38N6O4	N/A
Molecular Weight	402.53 g/mol	N/A
Structure	Linear tripeptide of L-lysine	N/A
Key Functional Groups	3 Primary Amines (two ε- amines, one α-amine), 1 Carboxylic Acid	N/A

Synthesis and Purification of Trilysine

The synthesis of **trilysine** is most commonly achieved through solid-phase peptide synthesis (SPPS), a robust and efficient method for the stepwise assembly of amino acids. The following protocol outlines a standard Fmoc/tBu-based SPPS approach for the synthesis of H-Lys-Lys-Lys-OH.

Experimental Protocol: Solid-Phase Synthesis of Trilysine (H-Lys-Lys-CH)

- 1. Resin Preparation:
- Start with a pre-loaded Fmoc-Lys(Boc)-Wang resin. The loading capacity of the resin (typically 0.3-0.8 mmol/g) will determine the scale of the synthesis.
- Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a suitable reaction vessel.
- 2. Fmoc Deprotection:
- Drain the DMF.
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate the mixture for 5 minutes, then drain.
- Repeat the addition of 20% piperidine in DMF and agitate for an additional 15 minutes.



- Drain the solution and wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and then DMF (3 times).
- 3. Amino Acid Coupling (repeated for the second and third lysine residues):
- Dissolve Fmoc-Lys(Boc)-OH (3 equivalents to the resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF.
- Add a base, typically N,N-diisopropylethylamine (DIPEA) (6 equivalents), to the amino acid solution.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 2 hours at room temperature.
- Monitor the coupling reaction for completion using a qualitative ninhydrin test.
- After complete coupling, drain the reaction solution and wash the resin with DMF (5 times).
- 4. Final Fmoc Deprotection:
- After the coupling of the final lysine residue, perform a final Fmoc deprotection as described in step 2.
- 5. Cleavage and Deprotection:
- Wash the peptide-resin with DCM and dry under a stream of nitrogen.
- Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).
- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small amount of TFA and combine the filtrates.
- 6. Precipitation and Purification:



- Precipitate the crude **trilysine** by adding the TFA solution to cold diethyl ether.
- Centrifuge the mixture to pellet the peptide and decant the ether.
- Wash the peptide pellet with cold diethyl ether twice more.
- Dry the crude peptide under vacuum.
- Purify the crude trilysine using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[1]
- Collect fractions containing the pure product and confirm the identity and purity by mass spectrometry and analytical HPLC.
- Lyophilize the pure fractions to obtain trilysine as a white powder.[1]

Characterization

The purified **trilysine** should be characterized to confirm its identity and purity.

- Mass Spectrometry (MS): To verify the correct molecular weight.
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the tripeptide.

Trilysine as a Scaffold for Complex Molecules

The three primary amine groups of **trilysine** provide a platform for the construction of a variety of complex molecular architectures.

Dendrimers

Trilysine is an excellent building block for the synthesis of dendrimers, which are highly branched, monodisperse macromolecules with a well-defined structure. The synthesis of lysine-based dendrimers typically involves a divergent approach, starting from a core molecule and iteratively adding layers of lysine residues.

Experimental Workflow: Divergent Synthesis of a Generation 2 (G2) Lysine Dendrimer





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Caption: Workflow for the divergent synthesis of a G2 lysine dendrimer.

Drug Conjugates

The amine groups of **trilysine** can be used to attach drugs, targeting ligands, and imaging agents. This allows for the creation of multifunctional drug delivery systems with enhanced therapeutic efficacy and reduced side effects.

Applications and Quantitative Data

Trilysine-based molecules have shown promise in a variety of biomedical applications. The following tables summarize key quantitative data from preclinical studies.

In Vivo Efficacy of a PEGylated Poly(L-lysine)

Dendrimer-Camptothecin Conjugate

Parameter	Value	Tumor Model	Reference
Drug Loading	4-6 wt% Camptothecin	N/A	[2]
Blood Circulation Half- life	30.9 ± 8.8 hours	Murine and Human Colon Carcinoma	[2]
Tumor Uptake	4.2 ± 2.3% of injected dose/g of tissue	Murine and Human Colon Carcinoma	[2]
Survival Outcome (C26 model)	Significantly prolonged survival (P < 0.05)	Murine Colon Carcinoma (C26)	[2]
Survival Outcome (HT-29 model)	3 out of 8 mice survived tumor-free	Human Colon Carcinoma (HT-29)	[2]



Cellular Uptake of Poly(lysine) Dendrimers

Dendrimer Type	Cell Line	Uptake Efficiency	Reference
siRNA-loaded poly(lysine) dendrimers	THP-1 and U937 myeloid cells	Over 94% FITC- positive cells	[3]

Receptor Binding Affinity

Ligand	Receptor/Mem brane	Kd	Bmax	Reference
L-[³H]lysine	Rat retinal membrane	229.4 ± 14.23 nM	2.04 ± 0.11 pmol/mg protein	[4]

Trilysine-Containing Molecules in Cellular Signaling

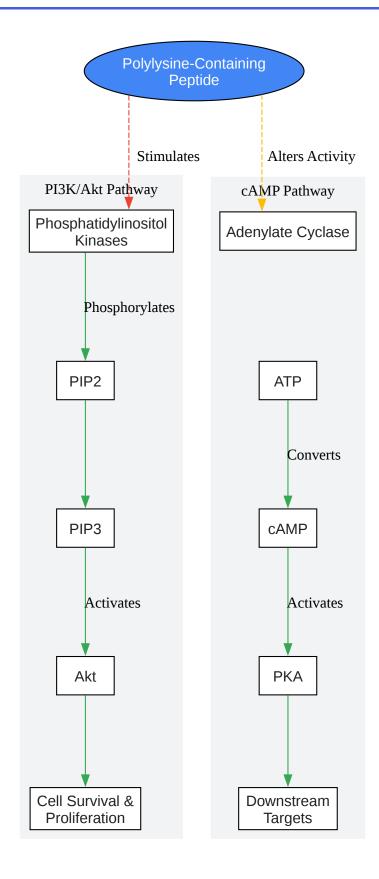
Recent studies have indicated that **trilysine**-based molecules can directly interact with and modulate cellular signaling pathways, extending their utility beyond simple drug delivery platforms.

Modulation of Membrane Enzyme Activity

Polylysine-containing peptides have been shown to affect the activity of key membrane-bound enzymes.[5] For instance, they can stimulate the activity of certain protein kinases and phosphatidylinositol kinases, leading to increased phosphorylation of membrane proteins and inositolphospholipids.[5] They have also been observed to alter the activity of adenylate cyclase.[5]

Signaling Pathway: Modulation of PI3K/Akt and cAMP Pathways by Polylysine-Containing Peptides





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Caption: Potential modulation of PI3K/Akt and cAMP signaling by polylysine peptides.



Interaction with Ion Channels

A study on an acetylated **trilysine** amide (Ac-KKK-NH₂) demonstrated its ability to bind to the NaV1.8 sodium channel, a key player in nociceptive signaling.[6] This interaction led to a modulation of the channel's activity, suggesting a potential analgesic effect.[6] This highlights the potential for designing **trilysine**-based peptides that can directly target and modulate the function of specific ion channels involved in disease.

Conclusion

Trilysine is a highly adaptable and valuable building block for the creation of complex and functional molecules. Its trivalent nature, combined with its biocompatibility, allows for the synthesis of diverse architectures, from well-defined dendrimers to multifunctional drug conjugates. The ability of trilysine-containing molecules to not only serve as delivery vehicles but also to directly interact with and modulate cellular signaling pathways opens up new avenues for the design of novel therapeutics and research tools. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to harness the potential of trilysine in their own investigations. As synthetic methodologies continue to advance, the applications for this versatile building block are poised to expand even further, solidifying its importance in the field of molecular engineering.

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